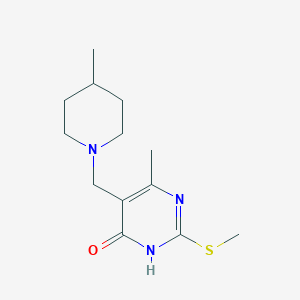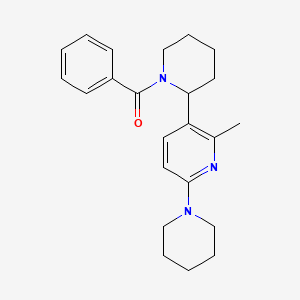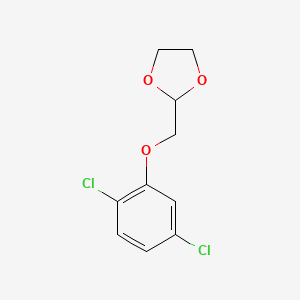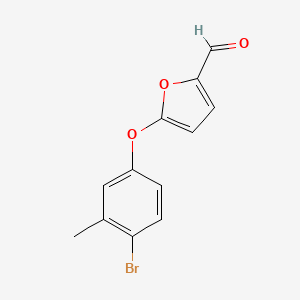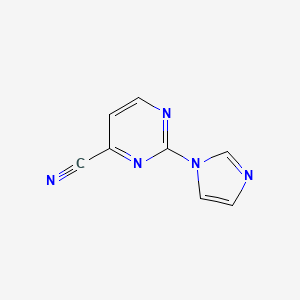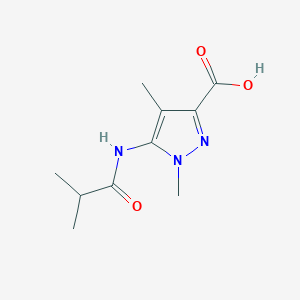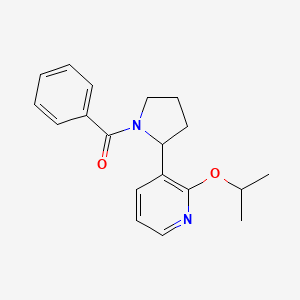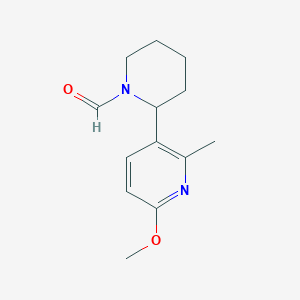
2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications . This compound features a piperidine ring attached to a pyridine ring, which is further substituted with a methoxy group and a methyl group.
Méthodes De Préparation
The synthesis of 2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another approach involves the condensation and cyclization of appropriate precursors under specific reaction conditions .
Analyse Des Réactions Chimiques
2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The piperidine ring and the substituted pyridine ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde can be compared with other similar compounds, such as:
Substituted pyridine derivatives: These compounds share the pyridine ring structure but differ in their substituents and functional groups.
Piperidine derivatives: These compounds have the piperidine ring but may have different substituents and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperidine and pyridine rings, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-(6-methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C13H18N2O2/c1-10-11(6-7-13(14-10)17-2)12-5-3-4-8-15(12)9-16/h6-7,9,12H,3-5,8H2,1-2H3 |
Clé InChI |
VVXFRUYSVNJROM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)OC)C2CCCCN2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


